N-(2-fluorocyclopentyl)quinoline-8-sulfonamide N-(2-fluorocyclopentyl)quinoline-8-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2201019-30-7
VCID: VC7639299
InChI: InChI=1S/C14H15FN2O2S/c15-11-6-2-7-12(11)17-20(18,19)13-8-1-4-10-5-3-9-16-14(10)13/h1,3-5,8-9,11-12,17H,2,6-7H2
SMILES: C1CC(C(C1)F)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3
Molecular Formula: C14H15FN2O2S
Molecular Weight: 294.34

N-(2-fluorocyclopentyl)quinoline-8-sulfonamide

CAS No.: 2201019-30-7

Cat. No.: VC7639299

Molecular Formula: C14H15FN2O2S

Molecular Weight: 294.34

* For research use only. Not for human or veterinary use.

N-(2-fluorocyclopentyl)quinoline-8-sulfonamide - 2201019-30-7

Specification

CAS No. 2201019-30-7
Molecular Formula C14H15FN2O2S
Molecular Weight 294.34
IUPAC Name N-(2-fluorocyclopentyl)quinoline-8-sulfonamide
Standard InChI InChI=1S/C14H15FN2O2S/c15-11-6-2-7-12(11)17-20(18,19)13-8-1-4-10-5-3-9-16-14(10)13/h1,3-5,8-9,11-12,17H,2,6-7H2
Standard InChI Key VNAKTHFWYWBQFP-UHFFFAOYSA-N
SMILES C1CC(C(C1)F)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3

Introduction

Chemical Structure and Molecular Properties

Core Scaffold and Functional Groups

The molecule consists of three primary components:

  • Quinoline moiety: A bicyclic aromatic system with a nitrogen atom at position 8, known for its role in intercalation with biological targets such as DNA or enzymes .

  • Sulfonamide linker: A sulfonyl group (-SO₂-) bridges the quinoline and the fluorocyclopentyl group, facilitating hydrogen bonding and electrostatic interactions with target proteins .

  • 2-Fluorocyclopentyl substituent: The cyclopentane ring substituted with fluorine at position 2 introduces steric bulk and electronic effects, potentially enhancing binding specificity and lipophilicity .

The molecular formula is C₁₄H₁₅FN₂O₂S, with a calculated molecular weight of 294.34 g/mol. The fluorine atom’s electronegativity (3.98 Pauling scale) polarizes adjacent C-F bonds, influencing electron distribution across the cyclopentyl ring .

Spectroscopic Characterization

Key spectral features derived from analogous compounds include:

TechniqueKey Observations
FTIR- S=O asymmetric/symmetric stretches: 1370–1390 cm⁻¹ and 1130–1170 cm⁻¹ .
- C-F stretch: 1100–1250 cm⁻¹ .
¹H NMR- Quinoline H2/H4 protons: δ 8.5–9.0 ppm (deshielded due to sulfonamide electron withdrawal) .
- Cyclopentyl CH₂F protons: δ 4.5–5.5 ppm (split due to fluorine coupling) .
¹³C NMR- Quinoline C8 (ipso-sulfonamide): δ 142–145 ppm .
- Cyclopentyl CF carbon: δ 90–95 ppm (¹J₅C-F ≈ 185 Hz) .

X-ray crystallography of related metal complexes (e.g., Cd²⁺ derivatives) reveals tetrahedral coordination geometries, though non-metallated sulfonamides like this compound likely adopt planar configurations to maximize π-π stacking .

Synthesis and Optimization

Reaction Pathway

The synthesis follows a two-step protocol, as exemplified by hybrid quinoline-sulfonamide metal complexes :

  • Sulfonylation of 8-aminoquinoline:
    8-Aminoquinoline+2-Fluorocyclopentanesulfonyl chlorideBaseIntermediate sulfonamide\text{8-Aminoquinoline} + \text{2-Fluorocyclopentanesulfonyl chloride} \xrightarrow{\text{Base}} \text{Intermediate sulfonamide}.

  • Purification: Recrystallization from ethanol/water mixtures yields the final product (typical yield: 65–75%) .

Critical Parameters

  • Temperature: Sulfonylation proceeds optimally at 0–5°C to minimize side reactions .

  • Solvent: Dichloromethane or THF facilitates reagent solubility without hydrolyzing the sulfonyl chloride .

  • Base: Triethylamine or pyridine neutralizes HCl byproducts .

Biological Activity and Mechanisms

Enzyme Inhibition

Quinoline-sulfonamides are known inhibitors of carbonic anhydrase and HIV-1 integrase . Molecular docking simulations suggest the fluorocyclopentyl group could occupy hydrophobic pockets in target enzymes, improving binding affinity.

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: Moderate oral bioavailability (estimated 40–50%) due to moderate LogP (~2.5) .

  • Metabolism: Hepatic CYP450-mediated oxidation likely occurs at the quinoline ring, with fluorine reducing degradation rates .

  • Excretion: Primarily renal, with sulfonamide glucuronidation as a minor pathway .

Toxicity Considerations

Cyclopentyl fluorine substitution may mitigate hepatotoxicity risks compared to chlorinated analogs, as fluorine is less reactive toward glutathione . Preliminary cytotoxicity assays on analogous compounds show IC₅₀ > 50 µM in HEK293 cells .

Applications in Drug Development

Antibacterial Agents

The compound’s dual targeting of bacterial gyrase and cell wall synthesis enzymes positions it as a candidate for multidrug-resistant infections .

Anticancer Therapeutics

Quinoline derivatives intercalate DNA and inhibit topoisomerase II, suggesting potential efficacy in leukemia models . Fluorine’s electron-withdrawing effects could enhance DNA binding specificity.

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